![molecular formula C27H26ClN3O3S B2659488 6-Chloro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866847-45-2](/img/structure/B2659488.png)
6-Chloro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
The compound is a complex organic molecule that likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have a piperazine ring, a methoxyphenyl group, and a tosyl group .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a careful analysis of the different functional groups present and their arrangement in the molecule. This often involves techniques like NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present and the reaction conditions. Some possibilities could include further substitutions on the aromatic rings, or reactions involving the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on factors like its molecular structure, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains .
- Pinacol boronic esters, including related compounds, are valuable in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains an area of interest .
- 4-Methoxycarbonylphenylboronic acid serves as a reagent in various catalytic reactions, including tandem-type Pd(II)-catalyzed oxidative Heck reactions, intramolecular C-H amidation sequences, and ipso-nitration of arylboronic acids .
- The alcohol derivatives (2R,3S)-21 and (2S,3R)-22 were synthesized via asymmetric transfer hydrogenation (ATH) using a ruthenium catalyst. These molecules hold potential as anti-depressants .
- Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Antiviral Activity
Anti-HIV Activity
Organic Synthesis Building Blocks
Catalytic Reactions
Anti-Depressant Molecules
Hydromethylation of Alkenes
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPRYZGCQCIUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline |
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